2-Methylthiophenothiazine

Übersicht

Beschreibung

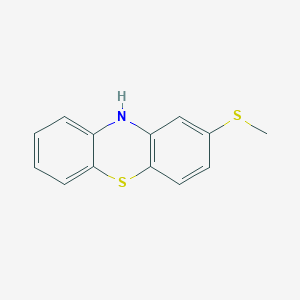

2-Methylthiophenothiazine is an organic compound with the molecular formula C13H11NS2. It is a derivative of phenothiazine, characterized by the presence of a methyl group attached to the thiophene ring. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of various drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenothiazine typically involves the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{Phenothiazine} + \text{Methylthiol} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylthiophenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Methylsulfinylphenothiazine and 2-Methylsulfonylphenothiazine.

Reduction: this compound thiol.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has identified 2-Methylthiophenothiazine as a potential dual inhibitor targeting human farnesyltransferase (FTase) and tubulin polymerization, both critical in cancer cell proliferation. A study synthesized a series of compounds based on this structure and evaluated their efficacy against various cancer cell lines. Notably, some derivatives exhibited over 50% growth inhibition in leukemia and lung cancer cells, indicating promising anticancer properties .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| 2k | HL-60 | >90% |

| 2l | PC-3 | 60% |

| 2o | T-47D | 57% |

Beyond its anticancer applications, this compound has demonstrated various biological activities:

- Antimicrobial Properties : Interaction studies suggest that it may inhibit certain enzymes and receptors involved in microbial growth, although specific details on its antimicrobial efficacy remain under investigation.

- Neuroprotective Effects : Some derivatives have been explored for their potential neuroprotective roles, particularly in neurodegenerative diseases, though more research is needed to establish their effectiveness conclusively.

Case Studies and Research Findings

- Dual Inhibition Study : A comprehensive study on a series of phenothiazine derivatives highlighted the dual inhibition capabilities of compounds containing the methylthiophenothiazine structure. The results indicated that these compounds could effectively target both FTase and tubulin polymerization, providing a novel approach to cancer treatment .

- Thioridazine Analogs : Thioridazine, a well-known antipsychotic agent that shares structural similarities with this compound, has been shown to possess anticancer properties through apoptosis induction in cervical and endometrial cancer cells. This suggests that derivatives of this compound may exhibit similar effects .

Wirkmechanismus

The mechanism of action of 2-Methylthiophenothiazine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, in the context of antipsychotic drugs, it may act as a dopamine receptor antagonist, thereby modulating neurotransmitter activity in the brain.

Vergleich Mit ähnlichen Verbindungen

Phenothiazine: The parent compound, used in the synthesis of various derivatives.

2-Methylphenothiazine: Similar structure but lacks the thiophene ring.

Thioridazine: A derivative used as an antipsychotic drug.

Uniqueness: 2-Methylthiophenothiazine is unique due to the presence of both a methyl group and a thiophene ring, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Biologische Aktivität

2-Methylthiophenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 7643-08-5) features a thiophenothiazine core with a methylthio group at the second position. This structural modification may influence its biological properties, enhancing its interaction with various molecular targets involved in cancer progression and treatment resistance.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Farnesyltransferase (FTase): This enzyme plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways that regulate cell growth and differentiation. Inhibiting FTase can disrupt these pathways, leading to reduced cancer cell proliferation.

- Tubulin Polymerization Inhibition: By interfering with tubulin dynamics, this compound may prevent mitotic spindle formation, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound and related compounds against various cancer cell lines. A notable study screened a series of phenothiazine derivatives, including this compound, for their ability to inhibit human FTase and tubulin polymerization. The results indicated that several derivatives exhibited significant inhibitory activity:

| Compound | IC50 (h-FTase) | IC50 (Tubulin) | Cancer Cell Lines Tested | % Growth Inhibition |

|---|---|---|---|---|

| This compound | Not specified | Not specified | NCI-60 panel | Varies by line |

| Compound 2k | 9 nM | N/A | HL-60, NCI-H522, SF-539 | >90% in HL-60 |

| Compound 2l | Moderate | N/A | CCRF-CEM, KM12, PC-3 | ~49%-60% |

| Compound 2o | Moderate | N/A | Various lines | ~49% |

The most active compound from the series was identified as compound 2k, which inhibited the growth of leukemia and lung cancer cells by over 90% at concentrations as low as 10 µM .

Case Studies

A case study involving the application of phenothiazine derivatives in clinical settings highlighted their potential as dual inhibitors. Patients with resistant forms of cancer showed improved responses when treated with compounds that targeted both FTase and tubulin polymerization pathways. This dual-targeting approach is promising for overcoming drug resistance commonly seen in advanced cancers .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVKBOLDEFIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064759 | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7643-08-5 | |

| Record name | 2-(Methylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(methylsulfanyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Thioridazine exert its anti-cancer effects?

A: Thioridazine demonstrates anti-cancer activity by targeting the PI3K/Akt/mTOR pathway, a key signaling cascade involved in cell growth and survival. [, ] While the exact mechanism of action requires further investigation, the research suggests that Thioridazine disrupts this pathway, ultimately leading to apoptosis, or programmed cell death, in cervical and endometrial cancer cells. [, ]

Q2: What are the limitations of the current research on Thioridazine's anti-cancer properties?

A: The provided research papers primarily focus on in vitro studies using cervical and endometrial cancer cell lines. [, ] Further research is needed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.